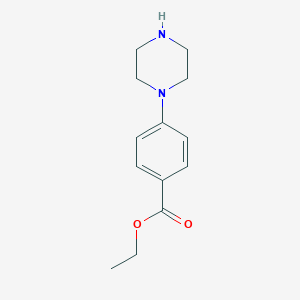

Ethyl 4-(piperazin-1-yl)benzoate

説明

Structure

3D Structure

特性

IUPAC Name |

ethyl 4-piperazin-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-2-17-13(16)11-3-5-12(6-4-11)15-9-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEHTFFLOHTFSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375604 | |

| Record name | ethyl 4-(piperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80518-57-6 | |

| Record name | ethyl 4-(piperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 80518-57-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Ethyl 4-(piperazin-1-yl)benzoate

The synthesis of this compound is primarily achieved through well-established chemical reactions that are both efficient and scalable. These methods typically involve the formation of the ester and the introduction of the piperazine (B1678402) ring onto the benzene (B151609) core.

Alkylation and Esterification Reactions in Benzoate (B1203000) Synthesis

The formation of the ethyl benzoate portion of the molecule is a classic example of esterification. One of the most fundamental methods is the Fischer esterification, where a carboxylic acid (in this case, a benzoic acid derivative) reacts with an alcohol (ethanol) in the presence of an acid catalyst. tcichemicals.comtcichemicals.com This reversible reaction can be driven to completion by using an excess of the alcohol or by removing the water formed during the reaction, often through azeotropic distillation. tcichemicals.comtcu.edu

Alternatively, alkylation of the carboxylate salt of 4-(piperazin-1-yl)benzoic acid with an ethyl halide (like ethyl bromide or ethyl iodide) in the presence of a base is another viable route. quora.com This method, a variation of the Williamson ether synthesis, provides a direct path to the ethyl ester. quora.com The choice of method often depends on the starting materials available and the desired reaction conditions.

Modern approaches also utilize various activating agents to facilitate the esterification process. For instance, N,N'-carbonyldiimidazole (CDI) can be used to activate the carboxylic acid, which then readily reacts with ethanol (B145695). rsc.org Similarly, the use of solid acid catalysts, such as those based on zirconium and titanium, has been explored for the direct condensation of benzoic acids with methanol, a process that can be adapted for ethanol. mdpi.com

Coupling of Piperazine Derivatives with Benzoic Acid Esters

The crucial carbon-nitrogen (C-N) bond that links the piperazine ring to the benzoate ester is typically formed through a nucleophilic aromatic substitution or a transition metal-catalyzed coupling reaction.

A common strategy involves the reaction of piperazine with an ethyl 4-halobenzoate, such as ethyl 4-fluorobenzoate (B1226621) or ethyl 4-chlorobenzoate (B1228818). In this nucleophilic aromatic substitution, the nucleophilic nitrogen of piperazine attacks the electron-deficient aromatic ring, displacing the halide. The reactivity of the halide is a key factor, with fluoride (B91410) being the most activated towards this type of substitution.

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds. youtube.comcapes.gov.brorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the efficient coupling of amines (like piperazine) with aryl halides or triflates. organic-chemistry.org The reaction is known for its broad substrate scope and high functional group tolerance, making it a valuable tool in modern organic synthesis. youtube.comorganic-chemistry.org The development of specialized phosphine (B1218219) ligands, often referred to as Buchwald ligands, has been instrumental in improving the efficiency and selectivity of this reaction. youtube.com Chemo-enzymatic approaches have also been developed, combining biocatalytic aminations with Buchwald-Hartwig N-arylation to produce chiral N-arylamines. nih.gov

Specific Procedures for this compound Synthesis

A specific laboratory-scale synthesis of this compound can be exemplified by the N-alkylation of piperazine with ethyl 4-halobenzoate. For instance, reacting piperazine with ethyl 4-chlorobenzoate in the presence of a base such as potassium carbonate and a suitable solvent like acetonitrile (B52724) can yield the desired product. prepchem.com A similar procedure involves the reaction of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate, demonstrating the versatility of N-alkylation in synthesizing piperazine derivatives. mdpi.com

Another documented procedure involves the reaction of 1-(4-chlorophenyl)piperazine (B178656) with nitrous acid to form the 4-nitroso derivative, which is then reduced to the 4-amino compound. google.com While this is for a related compound, it illustrates a common pathway for functionalizing the piperazine ring.

| Reaction Type | Reactants | Key Reagents/Catalysts | General Conditions |

|---|---|---|---|

| Esterification | 4-(piperazin-1-yl)benzoic acid, Ethanol | Acid catalyst (e.g., H₂SO₄) | Reflux |

| Alkylation | Sodium 4-(piperazin-1-yl)benzoate, Ethyl halide | Base | Varies |

| Nucleophilic Aromatic Substitution | Piperazine, Ethyl 4-halobenzoate (e.g., F, Cl) | Base (e.g., K₂CO₃) | Heating in a polar aprotic solvent |

| Buchwald-Hartwig Amination | Piperazine, Ethyl 4-bromobenzoate (B14158574) | Palladium catalyst, Phosphine ligand, Base | Inert atmosphere, heating |

Application of Bis-(2-chloroethyl)-amine Hydrochloride

Bis-(2-chloroethyl)-amine hydrochloride serves as a crucial building block for the synthesis of the piperazine ring itself. actylis.comchemicalbook.com This reagent can be used to construct the piperazine moiety by reacting it with a suitable aniline (B41778) derivative. acgpubs.org For example, an aniline intermediate can be cyclized with bis-(2-chloroethyl)amine hydrochloride to form the piperazine ring. acgpubs.org This method is particularly useful when synthesizing piperazine-containing compounds from aniline precursors. The synthesis of bis-(2-chloroethyl)amine hydrochloride itself is typically achieved through the reaction of diethanolamine (B148213) with thionyl chloride. chemicalbook.com

Advanced Synthetic Strategies for Substituted this compound Analogues

The development of novel therapeutic agents often requires the synthesis of analogues with various substitutions on the core structure. Advanced synthetic strategies are employed to create a diverse library of these compounds for biological evaluation.

DABCO-mediated C-N Bond Cleavage for Piperazine Derivatives

An innovative and efficient method for generating substituted piperazine derivatives involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.orgchem960.comnih.govresearchgate.net This strategy relies on the cleavage of a carbon-nitrogen (C-N) bond within a quaternary ammonium (B1175870) salt of DABCO. rsc.orgchem960.com

The process begins with the activation of DABCO by reacting it with various electrophiles such as alkyl halides, aryl halides, or carboxylic acids to form a quaternary ammonium salt. rsc.orgchem960.comresearchgate.net This salt then becomes a good electrophile and can react with a wide range of nucleophiles, including amines, thiols, and alcohols. rsc.orgchem960.comresearchgate.net The nucleophilic attack leads to the cleavage of one of the C-N bonds in the DABCO cage, resulting in the formation of a functionalized piperazine derivative. researchgate.net This method offers a powerful tool for diversity-oriented synthesis, allowing for the creation of a wide variety of substituted piperazines from a common intermediate. rsc.orgchem960.comnih.gov For example, the reaction of DABCO with dimethyl acetylenedicarboxylate (B1228247) (DMAD) and carboxylic acids leads to the formation of functionalized piperazines through a C-N bond cleavage mechanism. researchgate.net

| Step | Description | Key Reagents |

|---|---|---|

| 1 | Activation of DABCO | Alkyl halides, Aryl halides, Carboxylic acids |

| 2 | Nucleophilic Attack and C-N Bond Cleavage | Amines, Thiols, Alcohols, etc. |

Nucleophilic Substitution Reactions in Piperazine Functionalization

Nucleophilic substitution is a fundamental and widely employed strategy for the functionalization of the piperazine ring. This approach is particularly relevant to the synthesis of N-arylpiperazines. Common methods include the Buchwald-Hartwig amination, the Ullmann-Goldberg reaction, and nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic or heteroaromatic rings. mdpi.com For instance, the synthesis of certain drug candidates involves the coupling of piperazine with a suitable aryl halide. mdpi.com In a specific example, the synthesis of Avapritinib involves the coupling of N-Boc-piperazine with ethyl 2-chloropyrimidine-5-carboxylate in a high-yield SNAr reaction. mdpi.com

The direct synthesis of this compound can also be achieved through nucleophilic substitution. One documented method involves the reaction of piperazine with ethyl 4-fluorobenzoate. This reaction is a nucleophilic aromatic substitution where the piperazine acts as the nucleophile, displacing the fluoride from the aromatic ring.

Multi-component Reactions in Piperazine Scaffold Synthesis

Multi-component reactions (MCRs) offer an efficient and convergent approach to constructing complex molecular scaffolds like piperazine in a single step from three or more starting materials. thieme-connect.com Isocyanide-based MCRs (IMCRs), in particular, have proven to be highly versatile for generating a wide variety of piperazine-derived structures. thieme-connect.com These reactions are valued for their mild conditions and the ability to incorporate diverse functional groups, making them ideal for building complex molecular architectures. thieme-connect.comtandfonline.com

One notable example is the Ugi four-component condensation (U-4CR). A variation of this, the Ugi five-center four-component reaction (U-5C-4CR), can be used to synthesize tetrahydropyrazine (B3061110) derivatives from aldehydes, amines, and an isocyanide component. thieme-connect.com For example, the reaction of an α-amino acid, an oxo component, an isocyanide, and an alcohol can yield complex piperazine-related structures. thieme-connect.com Another approach involves a one-pot, four-component Ugi condensation to produce piperazine-2-carboxamides from a carboxylic acid, an N-alkylethylenediamine, chloroacetaldehyde, and an isocyanide, with yields ranging from 34–66%. thieme-connect.com

Chemical Reactivity and Derivatization of this compound

The structure of this compound offers multiple sites for chemical modification, including the benzoate ring, the ester functional group, and the nitrogen atoms of the piperazine ring.

Nucleophilic Substitution Reactions on the Benzoate Ring

While the benzoate ring in this compound is generally electron-rich due to the nitrogen atom of the piperazine, making it less susceptible to nucleophilic aromatic substitution, such reactions can be induced under specific conditions, particularly with highly activated derivatives. More commonly, electrophilic substitution reactions on the aromatic rings are observed. For instance, related compounds with aromatic rings can undergo nitration or halogenation. smolecule.com

Ester Hydrolysis and its Mechanistic Implications

The ethyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.orgmasterorganicchemistry.com

Base-Promoted Hydrolysis (Saponification):

In the presence of a base like sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. libretexts.orgmasterorganicchemistry.com This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide ion as the leaving group. The resulting carboxylic acid is then deprotonated by the base to form the carboxylate salt. masterorganicchemistry.com An acidic workup is required to protonate the carboxylate and yield the final carboxylic acid product. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the ester is first protonated, which increases the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon and forming a tetrahedral intermediate. libretexts.orglibretexts.org After a series of proton transfers, ethanol is eliminated as the leaving group, and the carboxylic acid is formed along with the regenerated acid catalyst. libretexts.org This reaction is reversible. libretexts.org

The rate of hydrolysis can be influenced by the substituents on the benzoate ring. Generally, electron-withdrawing groups tend to increase the rate of hydrolysis, while electron-donating groups decrease it. nih.gov

Coupling Reactions Involving the Piperazine Moiety

The secondary amine of the piperazine ring in this compound is a key site for various coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds and are widely used to couple piperazines with aryl halides. mdpi.comacs.org This allows for the introduction of a wide range of aryl and heteroaryl groups onto the piperazine nitrogen.

For example, the synthesis of Infigratinib, a pharmaceutical agent, involves the reaction of an intermediate piperazine derivative with 6-chloro-N-methylpyrimidin-4-amine. mdpi.com

Functionalization at the Nitrogen Atoms of the Piperazine Ring

The nitrogen atoms of the piperazine ring are readily functionalized through various reactions. ambeed.com

Alkylation: The secondary amine can be alkylated using alkyl halides or other alkylating agents to introduce alkyl groups. ambeed.com

Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of amides. For instance, this compound hydrochloride reacts with 4-chlorobenzoyl chloride in pyridine (B92270) to yield ethyl 4-[4-(4-chlorobenzoyl)piperazin-1-yl]benzoate. prepchem.com

Reductive Amination: The secondary amine can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products. This method was used in the synthesis of Venetoclax, where an aldehyde was reacted with a piperazine intermediate. mdpi.com

Michael Addition: The piperazine nitrogen can also act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

These functionalization reactions are fundamental in medicinal chemistry for modifying the properties of piperazine-containing molecules to enhance their therapeutic potential. nih.govnih.gov

Catalytic Approaches in the Synthesis of this compound and Derivatives

The formation of the carbon-nitrogen (C-N) bond between an aryl group and piperazine is a key step in the synthesis of this compound and its derivatives. Catalytic cross-coupling reactions, particularly those mediated by palladium and copper, have become cornerstone methodologies for this transformation, offering significant advantages over classical methods in terms of efficiency, functional group tolerance, and reaction conditions. The two most prominent catalytic strategies are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed).

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides or triflates and amines. researchgate.net This reaction has been extensively developed and is widely used in pharmaceutical and materials chemistry due to its broad substrate scope and high efficiency. scispace.com The synthesis of this compound via this method typically involves the reaction of piperazine with an ethyl 4-halobenzoate (e.g., ethyl 4-bromobenzoate or ethyl 4-chlorobenzoate).

The catalytic cycle is understood to begin with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by the coordination of the amine (piperazine) and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which yields the desired N-arylpiperazine product and regenerates the active Pd(0) catalyst.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand coordinated to the palladium center. Bulky and electron-rich phosphine ligands are generally the most effective as they promote both the oxidative addition and the final reductive elimination steps. A variety of ligands have been developed and successfully applied in the N-arylation of piperazines. The selection of the base is also critical, with strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) or weaker inorganic bases like potassium phosphate (B84403) (K₃PO₄) being commonly employed, depending on the sensitivity of the substrates. nih.gov

For the synthesis of derivatives, this methodology allows for the coupling of various substituted aryl halides with piperazine or substituted piperazines, enabling the creation of a diverse library of compounds. The reaction conditions can be tuned to accommodate a wide range of functional groups on both the aryl halide and the piperazine moiety. researchgate.net

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Ethyl 4-bromobenzoate | Piperazine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 80-110 | Good to Excellent |

| Ethyl 4-chlorobenzoate | Piperazine | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | Good |

This table represents typical conditions for Buchwald-Hartwig amination reactions for the synthesis of N-arylpiperazines. Yields are generally reported as good to excellent for these types of transformations.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds. While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric amounts of copper), modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. These improved methods often employ a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI), in combination with a ligand.

The reaction mechanism is believed to involve the formation of a copper(I) amide species, which then undergoes reaction with the aryl halide. The use of ligands, such as diamines or diols, can stabilize the copper catalyst and facilitate the coupling process, allowing the reaction to proceed at lower temperatures and with greater efficiency.

In the context of this compound synthesis, an Ullmann-type reaction would involve coupling piperazine with an aryl iodide, such as ethyl 4-iodobenzoate (B1621894). Research has demonstrated that this transformation can be achieved using a simple and operationally straightforward protocol with CuI as the catalyst and ethylene (B1197577) glycol as the ligand in a solvent like 2-propanol. mdpi.com This method shows good functional group tolerance and can even be performed in the presence of air, which is a significant practical advantage. mdpi.com A study on the copper-catalyzed amination of ethyl 4-iodobenzoate with benzylamine, a related primary amine, resulted in a 58% yield, demonstrating the viability of this approach for substrates containing the ethyl benzoate moiety. prepchem.com

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Ethyl 4-iodobenzoate | Benzylamine | CuI / Ethylene Glycol | K₃PO₄ | 2-Propanol | 80-90 | 58 prepchem.com |

This table includes a specific example of a copper-catalyzed amination of an ethyl benzoate derivative, indicating the potential of this method for the synthesis of the title compound.

Advanced Spectroscopic and Structural Characterization of Ethyl 4 Piperazin 1 Yl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy serves as a cornerstone in the structural analysis of "Ethyl 4-(piperazin-1-yl)benzoate," offering detailed insights into the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of "this compound" provides a precise map of the proton environments within the molecule. The ethyl group is characterized by a distinct quartet and triplet. The quartet, observed for the methylene protons (-CH2-), arises from the coupling with the adjacent methyl protons. Conversely, the methyl protons (-CH3) appear as a triplet due to coupling with the methylene protons.

The aromatic protons of the benzoate (B1203000) ring exhibit a characteristic AA'BB' system, appearing as two distinct doublets. The protons ortho to the ester group are typically found further downfield compared to the protons ortho to the piperazine (B1678402) substituent due to the electron-withdrawing nature of the ester.

The piperazine ring protons give rise to two triplets. The protons on the carbons directly attached to the nitrogen linked to the benzene (B151609) ring (N-Ar) are generally observed at a different chemical shift than the protons on the carbons of the secondary amine end of the piperazine ring (-NH).

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.89 | Doublet | 2H | Aromatic (ortho to -COOEt) |

| ~6.85 | Doublet | 2H | Aromatic (ortho to piperazine) |

| ~4.30 | Quartet | 2H | -OCH2CH3 |

| ~3.30 | Triplet | 4H | Piperazine (-CH2-N-Ar) |

| ~3.05 | Triplet | 4H | Piperazine (-CH2-NH) |

Note: Predicted data based on analogous compounds. The exact chemical shifts and coupling constants may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides complementary information, detailing the carbon framework of the molecule. The carbonyl carbon of the ester group is readily identified by its characteristic downfield chemical shift. The aromatic carbons show distinct signals, with the carbon attached to the ester group and the carbon attached to the piperazine nitrogen being the most deshielded and shielded, respectively, within the aromatic region. The carbons of the ethyl group and the piperazine ring are observed in the aliphatic region of the spectrum.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~166.0 | C=O (Ester) |

| ~154.0 | Aromatic (C-N) |

| ~131.5 | Aromatic (CH, ortho to -COOEt) |

| ~122.0 | Aromatic (C-COOEt) |

| ~114.0 | Aromatic (CH, ortho to piperazine) |

| ~60.5 | -OCH2CH3 |

| ~49.0 | Piperazine (-CH2-N-Ar) |

| ~45.5 | Piperazine (-CH2-NH) |

Note: Predicted data based on analogous compounds. The exact chemical shifts may vary based on the solvent and experimental conditions.

For unambiguous assignment of proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are invaluable. Techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, confirming the connectivity within the ethyl group and the aromatic spin system. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be employed to correlate proton signals with their directly attached carbons (HSQC) and with carbons two to three bonds away (HMBC). This would definitively link the ethyl group to the ester oxygen, the ester to the benzene ring, and the piperazine ring to its specific position on the aromatic ring.

While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy could provide valuable information about the electronic environment of the two distinct nitrogen atoms in the piperazine ring. The nitrogen atom directly attached to the aromatic ring would be expected to have a different chemical shift compared to the secondary amine nitrogen. The analysis of ¹⁵N-NMR isotropic shielding parameters would offer further confirmation of the proposed structure and could be used in computational studies to correlate experimental data with theoretical models.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

HR-ESI-MS is instrumental in determining the precise molecular weight of "this compound." This technique provides a high-resolution mass measurement of the molecular ion, allowing for the determination of the elemental composition with a high degree of confidence. The expected molecular formula is C₁₃H₁₈N₂O₂.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would provide further structural confirmation. Key fragmentation pathways would likely involve the loss of the ethoxy group from the ester, cleavage of the piperazine ring, and fragmentation of the bond between the aromatic ring and the piperazine nitrogen. Analysis of these fragment ions allows for the reconstruction of the molecular structure, piece by piece.

Table 3: Predicted HR-ESI-MS Data for this compound

| m/z (Predicted) | Formula | Assignment |

|---|---|---|

| 235.1441 | [C₁₃H₁₉N₂O₂]⁺ | [M+H]⁺ (Protonated Molecule) |

| 190.1128 | [C₁₁H₁₄N₂O]⁺ | [M+H - C₂H₅O]⁺ |

| 149.0601 | [C₈H₇O₂]⁺ | [C₆H₄COOC₂H₅]⁺ |

Note: The m/z values are predicted for the protonated molecule and its major fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its constituent parts: the secondary amine in the piperazine ring, the ester group, and the para-substituted benzene ring.

The N-H stretching vibration of the secondary amine in the piperazine ring is typically observed in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the ester group gives rise to a strong, sharp absorption band, generally found between 1730-1715 cm⁻¹. The C-O stretching vibrations of the ester group are expected to produce bands in the 1300-1000 cm⁻¹ region. Aromatic C=C stretching vibrations from the benzene ring typically appear in the 1600-1450 cm⁻¹ range. The C-N stretching of the tertiary amine attached to the aromatic ring can be observed around 1335-1250 cm⁻¹. Analysis of these specific bands allows for the confirmation of the compound's molecular structure and functional group composition. welcomehomevetsofnj.orgresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Piperazine N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Ester C=O | Stretching | 1730 - 1715 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Aromatic C-N | Stretching | 1335 - 1250 |

| Ester C-O | Stretching | 1300 - 1000 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering insights into bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not widely detailed, extensive studies on closely related piperazinium salts and substituted piperazine derivatives allow for a comprehensive understanding of its likely solid-state characteristics.

Hydrogen bonding is a dominant intermolecular force in the crystal structures of piperazinium salts. The protonated nitrogen atoms of the piperazinium cation act as hydrogen bond donors, while oxygen atoms from benzoate anions or water molecules of crystallization serve as acceptors. dntb.gov.ua This typically results in the formation of robust N-H···O hydrogen bonds. iucr.orgresearchgate.net These interactions are fundamental in creating extended supramolecular assemblies, such as infinite chains, ribbons, and sheets. nih.govdntb.gov.uaiucr.org In hydrated salts, O-H···O hydrogen bonds involving water molecules further extend the network, linking the primary chains and layers into a stable three-dimensional architecture. iucr.orgdntb.gov.ua The combination of these hydrogen bonds often leads to the formation of well-defined, repeating structural motifs within the crystal lattice. iucr.org

Conformational analysis in the solid state reveals the preferred spatial orientation of the molecule's constituent parts. For piperazine-containing compounds, the piperazine ring predominantly adopts a stable chair conformation. mdpi.comnih.gov This is a recurring feature observed in the crystal structures of numerous piperazine derivatives. researchgate.net

The relative orientation of the piperazine and benzoate rings is defined by the dihedral angle between their mean planes. In a related compound, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, this dihedral angle was found to be approximately 30.6° to 30.8°. researchgate.net This twisting between the two rings is a common feature, arising from a balance between steric hindrance and the electronic effects of the substituents. The specific conformation adopted in the solid state represents a low-energy state influenced by the intramolecular forces and the intermolecular interactions within the crystal packing.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, isolation, and purity determination of synthesized chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for analyzing non-volatile compounds like this compound.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound. In a typical reversed-phase HPLC setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape.

When a sample is injected, components are separated based on their differential partitioning between the stationary and mobile phases. The retention time, the time it takes for the compound to elute from the column, is a characteristic feature under specific conditions. Purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. The presence of additional peaks indicates impurities, and their relative peak areas can be used to quantify their levels. welcomehomevetsofnj.org This method is crucial for quality control in both research and manufacturing settings to ensure the compound meets required purity specifications. welcomehomevetsofnj.org

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique in synthetic organic chemistry for monitoring the progress of chemical reactions. Its application is crucial in determining the optimal reaction time, ensuring the consumption of starting materials, and identifying the formation of products. In the context of reactions involving this compound, TLC provides a rapid, qualitative assessment of the reaction mixture's composition.

The principle of TLC relies on the differential partitioning of components in a mixture between a stationary phase, typically a thin layer of adsorbent material like silica gel coated on a plate, and a mobile phase, a solvent or solvent mixture that moves up the plate via capillary action. The separation is based on the polarity of the compounds. More polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, leading to a higher Rf value.

When monitoring a reaction involving this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate alongside spots of the starting materials. The plate is then developed in an appropriate mobile phase. The progress of the reaction can be visualized by observing the disappearance of the starting material spots and the appearance of new spots corresponding to the product(s). Visualization is typically achieved under UV light, as aromatic compounds like this compound and its derivatives are often UV-active.

The choice of the mobile phase is critical for achieving good separation. For piperazine derivatives and aromatic esters, a variety of solvent systems can be employed, with the polarity of the mobile phase being adjusted to optimize the separation of reactants and products. The progress of reactions and the purity of products are often monitored by TLC on silica gel plates. mdpi.com

A hypothetical TLC monitoring of a reaction where this compound is a reactant is presented in the table below. The Rf values are illustrative and would depend on the specific reaction and TLC conditions.

| Compound | Role in Reaction | Hypothetical Rf Value |

| This compound | Reactant | 0.6 |

| Reagent B | Reactant | 0.8 |

| Product C | Product | 0.3 |

In this hypothetical scenario, as the reaction proceeds, the spots corresponding to this compound and Reagent B would diminish in intensity, while the spot for Product C would appear and intensify. The reaction would be considered complete when the spot for the limiting reactant is no longer visible on the TLC plate.

Computational Chemistry and Theoretical Investigations of Ethyl 4 Piperazin 1 Yl Benzoate

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular properties with high accuracy.

Geometry Optimization and Electronic Structure

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Ethyl 4-(piperazin-1-yl)benzoate, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), are commonly used for this purpose.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, a HOMO-LUMO analysis would reveal the distribution of these orbitals across the molecule, identifying the most probable sites for nucleophilic and electrophilic attack. However, specific energy values and visualization of these orbitals for the compound have not been reported in dedicated studies.

Table 1: Hypothetical Frontier Molecular Orbital Data (Note: This table is for illustrative purposes only, as specific data for this compound is not available.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

Electrostatic Potential Surface (MEPS) Analysis

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. The MEPS map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, a MEPS analysis would likely show negative potential around the oxygen atoms of the ester group and the nitrogen atoms of the piperazine (B1678402) ring, indicating these as sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms. Detailed MEPS maps for this specific molecule are not present in the available literature.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular and intermolecular bonding and charge transfer interactions. It examines the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the strength of the charge delocalization. In this compound, NBO analysis could quantify the hyperconjugative interactions contributing to its stability, such as those between the lone pairs of nitrogen and oxygen atoms and the antibonding orbitals of the aromatic ring. Specific quantitative data from an NBO analysis for this compound is currently unpublished.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has multiple rotatable bonds, MD simulations can explore its conformational landscape. By simulating the molecule's behavior in a given environment (e.g., in a solvent like water or DMSO) over a period of nanoseconds, researchers can identify the most populated and energetically favorable conformations. This information is critical for understanding how the molecule might interact with biological targets. Despite its utility, there are no published MD simulation studies specifically focused on the conformational analysis of this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new, untested compounds. For a compound like this compound, which is a scaffold found in medicinally relevant molecules, QSAR studies could be employed to design analogs with improved potency or other desired properties. This requires a dataset of similar compounds with measured biological activity. A search of the scientific literature did not yield any QSAR studies where this compound was included as part of a training set or a predictive model.

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. While specific docking studies for this compound are not extensively documented in publicly available literature, the broader class of piperazine derivatives has been the subject of numerous such investigations, targeting a wide array of therapeutic areas. nih.govpharmaceuticaljournal.netnih.govresearchgate.netfgcu.edu

These studies reveal that the piperazine moiety is a versatile scaffold capable of forming critical interactions within the binding sites of various proteins. Docking studies on similar piperazine-containing molecules have shown that the nitrogen atoms of the piperazine ring are often involved in hydrogen bonding with amino acid residues of the target protein. mdpi.com For instance, in studies of piperazine derivatives as potential cognition enhancers, docking has elucidated their mechanism of acetylcholinesterase (AChE) inhibition. nih.gov Similarly, docking has been employed to explore the binding of piperazine derivatives to the androgen receptor in the context of prostate cancer research and to serotonin (B10506) receptors for potential antidepressant activity. mdpi.comnih.gov

A hypothetical docking study of this compound would involve the following key steps:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Selection and Preparation of the Target Protein: A protein of interest, implicated in a particular disease pathway, would be selected. Its 3D structure would be obtained from a repository like the Protein Data Bank (PDB). The protein structure would then be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Simulation: A docking algorithm would be used to systematically explore various binding poses of the ligand within the protein's active site. The algorithm would score these poses based on a scoring function that estimates the binding affinity.

Analysis of Results: The resulting docked poses would be analyzed to identify the most favorable binding mode. This analysis would focus on the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and the amino acid residues of the target protein.

The insights gained from such a study could predict the binding affinity and selectivity of this compound for the target, providing a rationale for its potential biological activity and guiding the design of more potent analogs.

Table 1: Potential Protein Targets for Docking Studies of this compound Based on Activities of Similar Piperazine Derivatives

| Therapeutic Area | Potential Protein Target | Rationale for Selection |

| Antimicrobial | Bacterial enzymes (e.g., DNA gyrase, dihydrofolate reductase) | Piperazine derivatives have shown broad-spectrum antimicrobial activity. nih.govresearchgate.netfgcu.edu |

| Antidiabetic | Peroxisome proliferator-activated receptor gamma (PPARγ) | Piperazine-derived compounds have been investigated as potential PPARγ agonists. pharmaceuticaljournal.net |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE), Sigma-1 Receptor | Piperazine derivatives have been designed as cognition enhancers and have shown affinity for CNS targets. nih.govnih.gov |

| Oncology | Androgen Receptor, Carbonic Anhydrase IX | Piperazine-containing compounds have been studied as anti-proliferative agents against cancer cell lines. nih.govmdpi.com |

| Depression/Anxiety | Serotonin Receptors (e.g., 5-HT1A) | Arylpiperazine derivatives are a well-known class of ligands for serotonin receptors. mdpi.com |

Prediction of Physicochemical Properties (e.g., LogP, pKa) through Computational Methods

The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Computational methods offer a rapid and cost-effective way to predict these properties before a compound is synthesized. researchgate.net

pKa (Acid Dissociation Constant): The pKa value indicates the strength of an acid or base and determines the ionization state of a molecule at a given pH. The piperazine ring contains two nitrogen atoms that can be protonated, making pKa prediction particularly important for understanding the compound's behavior at physiological pH (around 7.4). The ionization state affects solubility, receptor binding, and membrane permeability. Computational methods for pKa prediction often employ quantum mechanical calculations or empirical models based on the chemical environment of the ionizable group. nih.govresearchgate.net

Studies on substituted piperazines have shown that the pKa values are sensitive to the nature of the substituents on the nitrogen atoms. researchgate.net For instance, alkylation of the nitrogen atoms can influence the basicity of the piperazine ring. researchgate.net Based on data for similar structures, the more basic nitrogen of a disubstituted piperazine ring is expected to have a pKa in the range of 8. researchgate.net

Table 2: Predicted Physicochemical Properties of this compound and Related Compounds

| Compound/Derivative Class | Property | Predicted Value/Range | Computational Method/Source |

| Piperidine (B6355638)/piperazine-based compounds | LogP | 2.20 - 4.58 | ACD Lab, Marvin Sketch nih.gov |

| 1,4-dimethylpiperazine | pKa | ~8.0 | Experimental data for reference researchgate.net |

| Benzylpiperidine derivatives | pKa | ~8.03 | MarvinSketch predictor nih.gov |

| This compound | LogP | Not available in searched sources | - |

| This compound | pKa | Not available in searched sources, estimated to have a basic pKa | - |

The computational prediction of these properties for this compound would provide valuable information for its development as a potential therapeutic agent. These in-silico studies, when integrated with experimental validation, can significantly accelerate the drug discovery process. connectjournals.com

Applications in Medicinal Chemistry and Pharmaceutical Development

Ethyl 4-(piperazin-1-yl)benzoate as a Key Intermediate in Drug Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules with specific pharmacological activities. nih.gov Its bifunctional nature, possessing a reactive secondary amine on the piperazine (B1678402) ring and an ester group, allows for sequential modifications to build diverse chemical entities.

A clear illustration of its role as a synthetic precursor is in the preparation of novel piperazine derivatives. For instance, this compound is used as a starting material in the synthesis of ethyl 4-[1-(4-chlorophenacyl)-piperazin-4-yl]-benzoate. This reaction involves the N-alkylation of the piperazine ring with 2-bromo-4'-chloroacetophenone (B15067) in the presence of a base like potassium carbonate. prepchem.com This straightforward modification highlights how the core structure can be elaborated to introduce new pharmacophoric elements.

Furthermore, the piperazine moiety itself, for which this compound is a carrier, is a common feature in a multitude of approved drugs. nih.gov The chemical reactivity of piperazine-based synthons facilitates their incorporation into larger molecules, a strategy frequently employed in both discovery and process chemistry for pharmaceuticals. nih.gov The presence of the N-(ethoxycarbonyl)piperazine group, another name for the compound, in the structure of certain experimental drugs has been linked to their biological activity, suggesting that the intermediate itself contributes to the pharmacological profile of the final product. sigmaaldrich.com The compound and its derivatives are frequently cited in patents for new chemical entities, underscoring their importance in the development of proprietary medicines. nih.govnih.gov

Neuropharmacological Research and Piperazine Derivatives

The piperazine ring is a well-established pharmacophore in neuropharmacology due to its ability to interact with various neurotransmitter receptors in the central nervous system (CNS). ijrrjournal.com Derivatives of piperazine are a cornerstone of research into treatments for a range of neurological and psychiatric disorders.

Piperazine derivatives have demonstrated significant activity at a wide spectrum of neurotransmitter receptors. ijrrjournal.com A minor alteration in the substitution pattern on the piperazine nucleus can lead to a distinguishable difference in pharmacological activities. ijrrjournal.com

Serotonin (B10506) and GABA Receptors: Research into new piperazine derivatives has revealed compounds with potent anxiolytic and antidepressant-like effects. These effects are often mediated through interactions with the serotonergic system and the benzodiazepine (B76468) site of the GABA-A receptor. nih.gov For example, the anxiolytic-like activity of the piperazine derivative LQFM192 was found to be modulated by both serotonergic pathways and the GABA-A receptor. nih.gov Other studies have identified piperazine derivatives that act as dual-action agents, targeting both 5-HT1A serotonin receptors and the serotonin transporter, which is a promising strategy for developing new antidepressants. nih.gov

Histamine (B1213489) and Sigma Receptors: Certain piperazine derivatives have been identified as antagonists of histamine H3 and sigma-1 receptors. nih.govacs.org These receptors are involved in neuromodulatory functions within the CNS, and their modulation can influence the release of various neurotransmitters, including acetylcholine (B1216132), dopamine, and norepinephrine. nih.gov Dual-targeting ligands for H3 and σ1 receptors are being investigated for their potential antinociceptive (pain-relieving) properties. acs.org

Opioid Receptors: The flexibility of the piperazine scaffold has allowed medicinal chemists to design compounds with tailored affinities for different receptor subtypes. For example, by modifying the side chain of 4-substituted piperazine compounds, researchers have developed ligands with balanced, low nanomolar binding affinity for both the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR). ijrrjournal.com

Table 1: Examples of Neurotransmitter Receptor Modulation by Piperazine Derivatives

| Derivative Class | Target Receptor(s) | Potential Therapeutic Application | Reference(s) |

|---|---|---|---|

| Phenyl-pyrazol-piperazines | Serotonergic system, GABA-A | Anxiolytic, Antidepressant | nih.gov |

| Phenylpiperazines | 5-HT1A, Serotonin Transporter | Antidepressant | nih.gov |

| Substituted Piperazines | Histamine H3, Sigma-1 | Nociceptive Pain | nih.govacs.org |

The ability of piperazine derivatives to modulate key CNS receptors translates into a broad range of potential therapeutic applications.

Anxiety and Depression: As mentioned, the modulation of serotonergic and GABAergic systems by piperazine compounds makes them strong candidates for new anxiolytic and antidepressant drugs. nih.govnih.gov

Neurodegenerative Diseases: In the context of Alzheimer's disease, derivatives of (4-ethyl-piperazin-1-yl)-phenylmethanone have shown significant neuroprotective properties against the toxicity induced by beta-amyloid peptides. nih.gov These compounds were found to reverse the depletion of ATP in neuronal cells and inhibit glutamate-induced neurotoxicity, suggesting a potential mechanism for slowing neurodegeneration. nih.gov

Pain Management: The development of piperazine derivatives as antagonists for histamine H3 and sigma-1 receptors offers a promising avenue for new antinociceptive therapies. nih.govacs.org

Anticancer and Anti-proliferative Activity Studies

The piperazine scaffold is a privileged structure in oncology, with numerous approved anticancer agents incorporating this ring system. mdpi.com Research has shown that derivatives built upon structures like this compound can exhibit potent cytotoxic and anti-proliferative effects against various cancer cell lines.

Novel series of N-ethyl-piperazinyl amide derivatives have been synthesized and evaluated against the NCI-60 cancer cell line panel, with some compounds showing growth inhibition at nanomolar concentrations. mdpi.com The mechanism of action for some of these derivatives involves the induction of apoptotic cell death. mdpi.com Similarly, N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides have demonstrated potent antiproliferative activity. researchgate.net

Other research has focused on specific molecular targets. For instance, piperazine-containing thiouracil derivatives have been developed to target and inhibit Poly (ADP-Ribose) Polymerase (PARP), an important enzyme in DNA repair, in human breast cancer cells. mdpi.com The inhibition of PARP can lead to the death of cancer cells, particularly in tumors with existing DNA repair defects. Studies on 1-(4-methyl-piperazin-1-yl)isoquinolines have also shown significant anticancer activity, further highlighting the versatility of the substituted piperazine core in designing new oncology drugs. researchgate.net

Table 2: Anticancer Activity of Selected Piperazine Derivatives

| Derivative Class | Cancer Type / Cell Line | Proposed Mechanism | Reference(s) |

|---|---|---|---|

| N-ethyl-piperazinyl amides | NCI-60 Panel (various) | Induction of apoptosis | mdpi.com |

| Thiouracil amides | Human Breast Cancer (MCF-7) | PARP1 inhibition, PARP cleavage | mdpi.com |

| 1-(4-methyl-piperazin-1-yl)isoquinolines | Various cancer cell lines | Growth inhibition | researchgate.net |

Antimicrobial and Antifungal Investigations

The piperazine moiety is also a key component in the development of new antimicrobial and antifungal agents. A variety of synthesized piperazine derivatives have been screened for activity against a range of pathogens.

Studies have demonstrated that certain substituted piperazine derivatives show significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Streptomyces epidermidis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria. researchgate.net The same study also reported antifungal activity against species such as Candida albicans and Aspergillus niger. researchgate.net Furthermore, 2-piperazin-1-yl-4H-1,3-benzothiazin-4-one derivatives have been noted for their strong antibacterial activity, with a particular emphasis on mycobacteria. google.com

Antituberculosis Research

Tuberculosis remains a major global health challenge, and the development of new drugs is critical, especially with the rise of drug-resistant strains. Piperazine derivatives have emerged as a highly promising class of compounds in antituberculosis research.

Several series of piperazine-containing compounds have shown excellent activity against Mycobacterium tuberculosis.

Benzothiazinones (BTZs): A leading class of DprE1 inhibitors, an essential enzyme in the mycobacterial cell wall synthesis, features a piperazine ring. The clinical candidate PBTZ169 is a piperazine-containing BTZ. nih.gov Novel BTZ derivatives with piperazine moieties have been developed that exhibit potent antitubercular activity and improved pharmacokinetic profiles. nih.govnih.gov These compounds show strong bactericidal activity against M. tuberculosis with minimal inhibitory concentrations (MIC) in the nanomolar range. google.com

Pyrazinamide Analogues: Pyrazinamide is a first-line antituberculosis drug. Novel derivatives incorporating a piperazine or homopiperazine (B121016) linker have been designed and synthesized, with several compounds exhibiting significant activity against Mycobacterium tuberculosis H37Ra. nih.govrsc.org

Phenanthridine Derivatives: A series of 6-(4-substitutedpiperazin-1-yl)phenanthridine derivatives were synthesized and evaluated for their anti-tubercular activity, with several compounds displaying excellent activity against M. tuberculosis H37Rv. nih.gov

Table 3: Anti-tubercular Activity of Piperazine-based Compounds

| Compound Class | Target/Mechanism | Activity Highlights | Reference(s) |

|---|---|---|---|

| Benzothiazinones (BTZs) | DprE1 Inhibition | Potent activity against M. tuberculosis, including drug-resistant strains. | google.comnih.govnih.gov |

| Pyrazinamide Analogues | Not specified | Significant activity with IC50 values in the low micromolar range. | nih.govrsc.org |

Development of Novel Therapeutic Agents based on Piperazine Scaffolds

The piperazine ring is a highly valued structural motif in medicinal chemistry, often referred to as a "privileged scaffold". tandfonline.com Its prevalence in a wide array of therapeutic agents stems from its unique physicochemical properties, including its solubility, basicity, chemical reactivity, and conformational flexibility. nih.gov These characteristics allow for the effective modulation of both the pharmacokinetic (how the body affects a drug) and pharmacodynamic (how a drug affects the body) profiles of a molecule. tandfonline.comnih.gov The piperazine moiety can improve a drug's solubility, act as a linker between different pharmacophoric groups, or serve as the core scaffold for building molecules that interact with specific biological targets. tandfonline.comresearchgate.net

This compound serves as a crucial building block in the synthesis of more complex pharmaceutical compounds. chemimpex.com Its structure, featuring the piperazine group, enhances the potential for biological activity, making it a valuable intermediate in the development of new drugs, particularly those aimed at neurological disorders. chemimpex.com The chemical reactivity of the piperazine ring facilitates its incorporation into a wide range of molecular architectures, accelerating the discovery and optimization of new medicines. tandfonline.comnih.gov

The versatility of the piperazine scaffold is evident in the diverse therapeutic areas where its derivatives have shown promise. Research has explored piperazine-containing compounds as nicotinic acetylcholine receptor modulators, agents against cancer, and molecules to combat bacterial multidrug resistance. nih.govresearchgate.net The development of kinase inhibitors, a major class of cancer therapeutics, has frequently utilized the piperazine scaffold. nih.gov

Table 1: Examples of FDA-Approved Piperazine-Containing Kinase Inhibitors

| Drug Name | Target | Therapeutic Use |

|---|---|---|

| Palbociclib | CDK4/6 | Breast Cancer |

| Ribociclib | CDK4/6 | Breast Cancer |

| Avapritinib | KIT/PDGFRA | Gastrointestinal Stromal Tumors |

| Abemaciclib | CDK4/6 | Breast Cancer |

Source: nih.gov

Recent research has also focused on developing novel piperazine derivatives as antiviral agents. For instance, trisubstituted piperazine derivatives have been designed and synthesized as noncovalent inhibitors of the SARS-CoV-2 main protease. acs.org In these studies, the piperazine core serves as a central scaffold, with substitutions tailored to interact with specific pockets of the viral enzyme. acs.org One optimized compound, GC-78-HCl, demonstrated potent antiviral activity against various SARS-CoV-2 variants. acs.org This highlights the ongoing importance of the piperazine scaffold in addressing current health challenges.

Drug Delivery Systems and Formulation Considerations

The favorable solubility and stability profile of this compound make it an attractive candidate for incorporation into various drug delivery systems. chemimpex.com The inherent properties of the piperazine ring can be leveraged to improve the formulation of therapeutic agents. tandfonline.com

A significant area of research involves using piperazine-based compounds to create systems for delivering nucleic acid-based therapies, such as small interfering RNA (siRNA). nih.gov These therapies hold great promise but are limited by the instability and poor cellular uptake of siRNA molecules. nih.gov To overcome these hurdles, novel delivery vectors are required.

One innovative approach involves decorating the internal cavity of a protein cage, specifically a "humanized" chimeric Archaeal ferritin (HumAfFt), with cationic piperazine-based compounds (PAs). nih.govacs.org The rationale for this design is twofold:

The positive charge of the piperazine derivatives promotes electrostatic interactions with the negatively charged siRNA duplexes, allowing the protein cage to encapsulate the therapeutic payload. acs.org

The ferritin protein itself can be targeted to specific cells, such as cancer cells that overexpress the transferrin receptor (TfR1). nih.gov

In a study, novel piperazine-based compounds were synthesized and conjugated to the interior of the ferritin nanocage. nih.gov These systems were then loaded with siRNA targeted to silence the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) gene. The results demonstrated that these piperazine-functionalized ferritin nanoparticles could effectively deliver the siRNA into cancer cells (HeLa, HepG2, and MCF-7), leading to a significant reduction in GAPDH gene expression. nih.govacs.org

Table 2: Gene Silencing Efficiency of Piperazine-Based siRNA Delivery Systems in HeLa Cells

| Delivery System | Gene Silencing Percentage |

|---|---|

| PA3.2-HumAfFt | 24% |

| PA3.1-HumAfFt | 19% |

| PA2.1-HumAfFt | 16% |

This research showcases how piperazine-based structures can be integral to designing sophisticated drug delivery platforms. By acting as a cationic anchor within a targeted protein vehicle, the piperazine moiety facilitates the protection and intracellular delivery of a fragile therapeutic cargo, overcoming significant formulation challenges associated with nucleic acid-based drugs. nih.gov The good biocompatibility and potential for specific chemical modifications inherent in such protein-based delivery systems offer advantages over other nanoparticle vectors. nih.govacs.org

Applications in Materials Science

Exploration of Ethyl 4-(piperazin-1-yl)benzoate in Polymer Development

The distinct chemical functionalities of this compound make it a promising candidate for the synthesis of new polymers. The secondary amine in the piperazine (B1678402) ring and the ester group on the benzene (B151609) ring can both participate in polymerization reactions. This allows for the creation of polymers with tailored properties.

Researchers are exploring the use of this compound in the development of polyamides and polyimides. The amine group can react with dicarboxylic acids or their derivatives to form amide linkages, which are the backbone of polyamides. These polymers are known for their high strength, and thermal and chemical resistance. Similarly, the piperazine moiety can be incorporated into polyimide structures, which are renowned for their excellent thermal stability, mechanical strength, and dielectric properties, making them suitable for applications in electronics and aerospace.

The incorporation of the piperazine ring into the polymer backbone can also introduce a degree of flexibility and improved solubility in common organic solvents, which can be advantageous for polymer processing and film formation. The pendant ethyl benzoate (B1203000) group can be further modified post-polymerization to introduce additional functionalities.

Role in Coating Formulations

In the realm of materials science, this compound is being investigated for its potential to enhance the properties of coatings. nie.edu.sg The presence of the piperazine group, a heterocyclic amine, is key to its utility in this area. Amine-containing compounds are well-known for their ability to act as curing agents for epoxy resins and as adhesion promoters at the coating-substrate interface.

The incorporation of this compound into coating formulations is anticipated to improve the durability and resistance of the coatings to environmental factors. nie.edu.sg The amine groups can form strong interactions with metal surfaces, potentially leading to improved corrosion resistance. This is a critical attribute for protective coatings used in harsh environments, such as marine and industrial settings.

Furthermore, the aromatic ring in the ethyl benzoate portion of the molecule can contribute to the rigidity and thermal stability of the coating. The ester group could also participate in cross-linking reactions, leading to a more robust and durable coating network. Research in this area is focused on optimizing the concentration of this compound in various formulations to achieve the desired balance of properties, including hardness, flexibility, and chemical resistance.

Miscellaneous Academic and Research Applications

Building Block in Organic Synthesis

The chemical reactivity of the piperazine (B1678402) moiety, particularly the secondary amine, combined with the ester functionality, makes Ethyl 4-(piperazin-1-yl)benzoate a valuable building block for the synthesis of more complex molecules. chemimpex.com Its utility is demonstrated in the preparation of a wide range of derivatives with potential applications in medicinal chemistry and materials science.

The synthesis of this compound itself can be achieved by reacting ethyl 4-aminobenzoate (B8803810) with bis-(2-chloroethyl)-amine hydrochloride in n-butanol. prepchem.com This process yields the hydrochloride salt of the target compound, which can be used in subsequent reactions.

A common synthetic transformation involves the N-alkylation or N-acylation of the piperazine ring. For example, it serves as a key intermediate in the creation of novel anticonvulsant agents. nih.gov In one study, a series of N-[4-(4-(alkyl/aryl/heteroaryl)-piperazin-1-yl)-phenyl]-carbamic acid ethyl ester derivatives were synthesized and evaluated, with some compounds showing significant activity in seizure models. nih.gov Similarly, it has been used as a starting material for local anesthetics. rsc.org

Specific examples of its application as a synthetic intermediate include:

Synthesis of Ethyl 4-[1-(4-chlorophenacyl)-piperazin-4-yl]-benzoate: This derivative is prepared by reacting this compound with 2-bromo-4'-chloroacetophenone (B15067) in the presence of potassium carbonate in acetonitrile (B52724). prepchem.com The reaction proceeds at room temperature, yielding the product in good yield after recrystallization. prepchem.com

Synthesis of Ethyl 4-[1-(2-phenoxypropyl)-piperazin-4-yl]-benzoate hydrochloride: This compound is synthesized from this compound, demonstrating its role in creating molecules with increased structural complexity. prepchem.com

Synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ): Although not a direct use, a structurally related compound, 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, was identified as a potential ligand for imaging sigma-1 receptors, highlighting the importance of the piperazine scaffold derived from precursors like this compound in developing diagnostic agents. rsc.org

Synthesis of dibenzo[a,c]carbazole derivatives: The piperazine moiety is crucial for the biological activity of novel anticancer agents. In the synthesis of these complex molecules, N-substituted piperazines are reacted with a carbazole (B46965) core, indicating that functionalized piperazines like this compound are valuable for creating libraries of bioactive compounds. nih.gov

The piperazine moiety is often incorporated into drug candidates to enhance their bioactivity and pharmacokinetic properties. chemimpex.com The versatility of this compound as a scaffold allows for the systematic modification of its structure to explore structure-activity relationships in drug discovery programs. nih.gov

Ligand Design and Coordination Chemistry

The nitrogen atoms of the piperazine ring in this compound possess lone pairs of electrons, making them potential donor sites for coordination with metal ions. This property allows the molecule to function as a ligand in the design and synthesis of metal complexes. While specific studies focusing exclusively on this compound as a ligand are not extensively documented, the broader field of coordination chemistry involving piperazine and its derivatives is well-established. uobasrah.edu.iqresearchgate.net

The coordination potential of piperazine-containing molecules is exemplified by the following research:

Fexofenadine Metal Complexes: Fexofenadine, a molecule containing a piperidine (B6355638) ring (a saturated six-membered heterocycle with one nitrogen, similar to piperazine), has been shown to form complexes with a variety of biologically relevant metal ions, including Mg(II), Ca(II), Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). walshmedicalmedia.com Spectroscopic data indicated that complexation occurs through the nitrogen of the piperidine ring or the oxygen of the carboxylato group, demonstrating the versatile coordinating ability of such heterocyclic systems. walshmedicalmedia.com

Dimethyltin (B1205294) (IV) Complexes: Thiosemicarbazone ligands incorporating a piperazine-1-ylmethylene moiety have been synthesized and used to form complexes with dimethyltin (IV). uobasrah.edu.iq These ligands act as neutral species, coordinating with the tin center to form six-coordinate complexes. uobasrah.edu.iq This highlights the ability of the piperazine nitrogen atoms to engage in coordination bonding.

Pyrazolin-5-one Metal Complexes: The synthesis and characterization of metal chelates of 4-acetylsemicarbazone-1-phenyl-3-methyl-2-pyrazolin-5-one with various transition metals have been reported. researchgate.net While not containing a piperazine ring, this work illustrates the general principles of using nitrogen- and oxygen-donating ligands to create metal complexes with specific geometries and properties.

Based on these examples, this compound can be expected to act as a monodentate or bidentate ligand, coordinating to metal centers through one or both nitrogen atoms of the piperazine ring. The presence of the ester group could also influence the electronic properties of the ligand and the stability of the resulting complexes. The synthesis of such complexes could lead to new materials with interesting magnetic, electronic, or catalytic properties.

Corrosion Inhibition Studies

Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen, along with aromatic rings, are often effective corrosion inhibitors for metals, particularly in acidic environments. nih.gov The mechanism of inhibition typically involves the adsorption of the organic molecules onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. researchgate.net this compound, with its nitrogen-rich piperazine ring and aromatic benzoate (B1203000) group, fits this structural profile and has been investigated as a potential corrosion inhibitor.

Research in this area often employs electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to evaluate the performance of inhibitors. derpharmachemica.comasianpubs.org Quantum chemical calculations are also used to correlate the molecular structure of the inhibitors with their inhibition efficiency. physchemres.orgchimicatechnoacta.ruresearchgate.net

Studies on piperazine derivatives and related compounds have demonstrated their potential as corrosion inhibitors for mild steel in acidic media. asianpubs.orgresearchgate.net For instance, a novel organic compound, [4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone, was shown to be an effective mixed-type inhibitor for mild steel in 1 N HCl. asianpubs.org Similarly, experimental and theoretical investigations on [4-(4-aminobenzoyl)-piperazin-1-yl)] furan-2-yl) methanone (B1245722) confirmed its strong adsorption on the mild steel surface and high inhibition efficiency. researchgate.net

The table below summarizes findings from studies on piperazine-related compounds as corrosion inhibitors, providing insights into the potential performance of this compound.

Table 1: Research Findings on Piperazine Derivatives as Corrosion Inhibitors for Mild Steel

| Inhibitor | Corrosive Medium | Max. Inhibition Efficiency (%) | Method | Adsorption Isotherm | Type of Inhibitor |

|---|---|---|---|---|---|

| Substituted piperidin-4-ones with semicarbazone | 1N H₂SO₄ | Not specified, but efficiency increases with concentration | Potentiodynamic Polarization, EIS | Langmuir | Mixed-type |

| [4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone | 1 N HCl | >90% (concentration dependent) | Weight Loss, Potentiodynamic Polarization, EIS | Not specified | Mixed-type |

| [4-(4-aminobenzoyl)-piperazin-1-yl)] furan-2-yl) methanone | 1 M HCl | 95% | Weight Loss, EIS, PDP | Langmuir | Mixed-type |

These studies consistently show that piperazine and its derivatives function as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. The adsorption of these inhibitors on the mild steel surface generally follows the Langmuir adsorption isotherm, which implies the formation of a monolayer of inhibitor molecules on the metal. researchgate.netderpharmachemica.comresearchgate.net

Quantum chemical calculations provide a theoretical basis for the observed inhibition efficiencies. researchgate.netnih.gov Parameters such as the energy of the highest occupied molecular orbital (E HOMO ), the energy of the lowest unoccupied molecular orbital (E LUMO ), the energy gap (ΔE), and the dipole moment are calculated to understand the interaction between the inhibitor molecule and the metal surface. physchemres.orgresearchgate.net A higher E HOMO value suggests a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a lower E LUMO value indicates a higher ability to accept electrons from the metal, facilitating strong adsorption.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| This compound hydrochloride |

| Ethyl 4-aminobenzoate |

| bis-(2-chloroethyl)-amine hydrochloride |

| N-[4-(4-(alkyl/aryl/heteroaryl)-piperazin-1-yl)-phenyl]-carbamic acid ethyl ester |

| Ethyl 4-[1-(4-chlorophenacyl)-piperazin-4-yl]-benzoate |

| 2-bromo-4'-chloroacetophenone |

| Potassium carbonate |

| Ethyl 4-[1-(2-phenoxypropyl)-piperazin-4-yl]-benzoate hydrochloride |

| 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone |

| 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone |

| N-substituted piperazines |

| Fexofenadine |

| Dimethyltin (IV) |

| Thiosemicarbazone |

| 4-acetylsemicarbazone-1-phenyl-3-methyl-2-pyrazolin-5-one |

| [4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone |

| [4-(4-aminobenzoyl)-piperazin-1-yl)] furan-2-yl) methanone |

| Substituted piperidin-4-ones with semicarbazone |

Q & A

Basic: What are the optimized synthetic routes for Ethyl 4-(piperazin-1-yl)benzoate, and how can reaction yields be improved?

The synthesis typically involves coupling piperazine derivatives with substituted benzoates. A validated method includes:

- Step 1 : Reacting 1-(4-fluorobenzyl)piperazine with benzoyl chloride derivatives in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base .

- Step 2 : Deprotection with trifluoroacetic acid (TFA) and purification via silica gel column chromatography (EtOAc/petroleum ether, 1:1) to achieve yields up to 48% .

- Optimization : Increasing equivalents of DIPEA (1.5–2.0 molar ratio) and controlled reflux duration (5–12 h) minimize side reactions.

Basic: Which analytical techniques are critical for characterizing this compound’s structure?

- X-ray crystallography : Resolves bond angles (e.g., C–C–C angles of 118.3°–121.0°) and confirms piperazine ring conformation .